(2R)-Octan-2-yl 4-formylbenzoate
Description
Structure
3D Structure
Properties
CAS No. |
921937-87-3 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
[(2R)-octan-2-yl] 4-formylbenzoate |
InChI |
InChI=1S/C16H22O3/c1-3-4-5-6-7-13(2)19-16(18)15-10-8-14(12-17)9-11-15/h8-13H,3-7H2,1-2H3/t13-/m1/s1 |
InChI Key |
TZKIXLMFKJGDCT-CYBMUJFWSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)OC(=O)C1=CC=C(C=C1)C=O |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Mechanistic Understanding of 2r Octan 2 Yl 4 Formylbenzoate Reactions
Detailed Investigations into the Stereochemical Control of Formation Reactions
The synthesis of (2R)-Octan-2-yl 4-formylbenzoate (B8722198) with high enantiomeric purity is paramount for its application in stereospecific processes. The formation of the ester from (2R)-Octan-2-ol and 4-formylbenzoic acid is typically achieved through well-established esterification methods. The stereochemical integrity of the chiral center is generally preserved during these reactions, as the C-O bond of the alcohol is not broken.
Key to achieving high stereochemical control is the use of chiral catalysts or resolving agents in enzymatic or chemo-catalytic methods. Lipases are often employed for the kinetic resolution of racemic octan-2-ol, where one enantiomer is preferentially acylated, leaving the other enriched. The choice of acyl donor and reaction conditions significantly influences the enantioselectivity of these enzymatic reactions.
Reaction Mechanisms of Ester Bond Formation and Cleavage
The formation of the ester bond in (2R)-Octan-2-yl 4-formylbenzoate typically proceeds via a nucleophilic acyl substitution mechanism. In acid-catalyzed esterification (Fischer-Speier esterification), the carbonyl oxygen of 4-formylbenzoic acid is protonated, enhancing the electrophilicity of the carbonyl carbon. mdpi.com The hydroxyl group of (2R)-Octan-2-ol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. mdpi.com The reaction is reversible, and the equilibrium can be shifted towards the product by removing water. libretexts.org
Conversely, the cleavage of the ester bond (hydrolysis) can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification. libretexts.org Base-promoted hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the (2R)-octan-2-alkoxide, which then deprotonates the newly formed carboxylic acid, driving the reaction to completion. libretexts.org
Intramolecular and Intermolecular Reactivity of the 4-Formylbenzoate Aldehyde Group
The aldehyde group on the 4-formylbenzoate moiety is a site of significant reactivity, participating in a variety of intramolecular and intermolecular reactions.
The aldehyde group of this compound can be readily oxidized to a carboxylic acid. A common laboratory reagent for this transformation is the Jones reagent (CrO₃ in aqueous acid). The mechanism involves the formation of a chromate (B82759) ester intermediate from the hydrate (B1144303) of the aldehyde (a gem-diol), which then undergoes elimination to form the carboxylic acid. libretexts.org Tollen's reagent can also be used to selectively oxidize the aldehyde, a reaction that forms the basis of the "silver mirror test" and is specific for aldehydes over ketones. libretexts.org
Reduction of the aldehyde group to a primary alcohol can be achieved selectively using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). iwu.edu This reagent is chemoselective for aldehydes and ketones over esters. libretexts.orgiwu.edu The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate. An acidic workup then protonates the alkoxide to yield the primary alcohol. libretexts.org
The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.comntu.edu.sg This nucleophilic addition reaction transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral geometry. masterorganicchemistry.comlibretexts.org
The reaction can proceed with both negatively charged and neutral nucleophiles. libretexts.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, add irreversibly. masterorganicchemistry.com Weaker nucleophiles, like water, alcohols, or amines, typically add reversibly, and the reaction may require acid or base catalysis. masterorganicchemistry.comyoutube.com Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. ntu.edu.sg
The stereochemical outcome of nucleophilic addition to the formyl group is significant. Since the carbonyl group is trigonal planar, a nucleophile can attack from either face. If the addition creates a new chiral center and the two groups attached to the carbonyl are different, a racemic mixture of enantiomers can be formed. libretexts.org
In the gas phase, benzoate (B1203000) derivatives can undergo decarboxylation upon collision-induced dissociation (CID). mpg.denih.gov This process involves the loss of carbon dioxide and provides insight into the intrinsic reactivity of the resulting carbanions. mpg.de Studies on related benzoate derivatives, such as 2-formylbenzoate, have shown that the nascent carbanion can exist in different isomeric forms. nih.gov While direct studies on this compound are not prevalent, the general principles suggest that gas-phase decarboxylation would lead to a highly reactive carbanion.
Furthermore, gas-phase reactions of protonated benzoate esters can lead to rearrangements. For instance, protonated methyl benzoate can eliminate benzene (B151609) to form a methoxycarbonyl cation, which can then decarboxylate. researchgate.net Other fragmentation pathways, including methanol (B129727) loss, can also occur, sometimes involving proton migration to the aromatic ring. researchgate.net These studies on analogous compounds provide a framework for predicting the potential gas-phase behavior of this compound.
Elucidation of Catalytic Cycle and Enzyme Active Site Interactions in Stereoselective Processes
Enzymes, particularly lipases, are frequently used for the stereoselective synthesis and resolution of chiral esters like this compound. The catalytic cycle of a lipase (B570770) typically involves a serine hydrolase mechanism.
The key steps in the catalytic cycle are:
Acylation: The serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the acyl donor (e.g., an activated form of 4-formylbenzoic acid). This forms a tetrahedral intermediate which then collapses, releasing the alcohol part of the acyl donor and forming an acyl-enzyme intermediate.
Deacylation: The chiral alcohol, (2R)-Octan-2-ol, then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which collapses to release the ester product, this compound, and regenerates the active enzyme.
The stereoselectivity of the enzyme is determined by the specific interactions between the substrate and the amino acid residues in the active site. The shape and chirality of the active site create a binding pocket that preferentially accommodates one enantiomer of the alcohol over the other, leading to a high enantiomeric excess of the product. The non-reactive part of the substrate, often referred to as a "handle," can play a crucial role in binding and positioning the substrate correctly within the active site for catalysis to occur. nih.gov
Interactive Data Table: Key Reactions and Mechanisms
| Reaction Type | Reactants | Key Reagents/Catalysts | Primary Mechanism | Intermediate(s) |
| Esterification | (2R)-Octan-2-ol, 4-Formylbenzoic acid | H⁺ (e.g., H₂SO₄) | Nucleophilic Acyl Substitution | Tetrahedral Intermediate |
| Saponification | This compound | NaOH or KOH | Nucleophilic Acyl Substitution | Tetrahedral Intermediate |
| Aldehyde Oxidation | This compound | Jones Reagent (CrO₃/H₂SO₄) | Oxidation | Chromate ester |
| Aldehyde Reduction | This compound | NaBH₄ | Nucleophilic Addition | Tetrahedral Alkoxide |
| Nucleophilic Addition | This compound | Grignard Reagent (R-MgBr) | Nucleophilic Addition | Tetrahedral Alkoxide |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Precise Molecular Identification and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of (2R)-Octan-2-yl 4-formylbenzoate (B8722198). By providing a high-accuracy mass measurement, HRMS can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. This technique is crucial for verifying the successful synthesis of the target compound.
In the context of reaction monitoring, HRMS can be employed to track the progress of the esterification reaction between (R)-octan-2-ol and 4-formylbenzoic acid. Techniques like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) have been utilized to monitor the formation of related compounds, demonstrating the utility of mass spectrometry in real-time analysis of chemical processes. researchgate.net For instance, in the synthesis of various benzoic acid derivatives, mass spectrometry is routinely used to confirm the identity of the products. researchgate.net The ability to rapidly detect reactants, intermediates, and products makes HRMS a powerful method for optimizing reaction conditions and ensuring the complete conversion to (2R)-Octan-2-yl 4-formylbenzoate.
Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interactions (e.g., IR Photodissociation Spectroscopy)
Vibrational spectroscopy, encompassing techniques such as infrared (IR) and vibrational circular dichroism (VCD), provides detailed insights into the three-dimensional structure and conformational preferences of this compound. The IR spectrum of a benzoate (B1203000) ester typically exhibits characteristic absorption bands. quimicaorganica.org For example, the C=O stretching vibration is expected around 1735 cm⁻¹, although this can be shifted by conjugation. quimicaorganica.org The C-O stretching vibrations usually appear as two bands between 1000 and 1300 cm⁻¹. quimicaorganica.org The IR spectrum of benzoic acid, a precursor, shows a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding. docbrown.info
VCD spectroscopy is particularly powerful for studying chiral molecules in solution. nih.gov By comparing the experimental VCD spectrum of this compound with quantum chemical calculations, it is possible to determine its absolute configuration and analyze its conformational landscape. nih.govacs.org This approach has been successfully applied to various chiral molecules, including steroids and chiral crown ethers, to elucidate their solution-state conformations. researchgate.netmdpi.com IR photodissociation (IRPD) spectroscopy of gas-phase ions can also provide valuable structural information. For instance, the IRPD spectrum of the benzoic acid radical cation has been reported, aiding in the understanding of its structure. researchgate.net Such techniques can reveal how intermolecular interactions, like those potentially occurring in chiral aggregates of benzoate esters, influence the molecular conformation. rsc.org
High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
High-field and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy are paramount for the complete structural elucidation and stereochemical assignment of this compound. ¹H and ¹³C NMR provide the fundamental framework of the molecule's connectivity. For the 4-formylbenzoate moiety, characteristic signals are expected in the aromatic region of the ¹H NMR spectrum and specific chemical shifts for the carbonyl and aldehyde carbons in the ¹³C NMR spectrum. For example, the ¹H and ¹³C NMR data for 4-formylbenzoic acid have been documented. rsc.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals. bas.bg COSY experiments reveal proton-proton coupling networks, while HMQC and HMBC correlate protons with directly attached and long-range coupled carbons, respectively. bas.bglongdom.org These methods are crucial for confirming the ester linkage between the 4-formylbenzoyl group and the octan-2-yl moiety.
To determine the absolute stereochemistry at the chiral center (C2 of the octan-2-yl group), advanced NMR methods are often employed. One common approach is the use of chiral derivatizing agents, such as Mosher's acid, to form diastereomeric esters. usm.edu The differences in the chemical shifts of the protons near the chiral center in the ¹H NMR spectra of these diastereomers can be used to assign the absolute configuration. usm.edu Furthermore, multidimensional NMR techniques are instrumental in studying the detailed three-dimensional structure and conformation of molecules in solution. duke.edu
Chiral Chromatographic Techniques for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)
The determination of the enantiomeric purity of this compound is critical, and chiral chromatographic techniques are the most reliable methods for this purpose. openochem.org Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. openochem.org
In chiral HPLC, the choice of the CSP and the mobile phase is crucial for achieving good separation. nih.gov Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including esters. nih.gov The separated enantiomers can be detected and quantified, allowing for the calculation of the enantiomeric excess (% ee).
Chiral GC is another powerful technique for separating volatile chiral compounds. gcms.cz For non-volatile compounds, derivatization to a more volatile form may be necessary. nih.gov The use of a chiral capillary column allows for the separation of enantiomers with high resolution. gcms.cz This method is highly sensitive and can be used to determine even small deviations from a racemic mixture. uni-tuebingen.de The choice between chiral HPLC and GC depends on the volatility and thermal stability of the compound being analyzed. For this compound, both techniques could potentially be employed to verify its enantiomeric purity. libretexts.org
Computational and Theoretical Chemistry Studies of 2r Octan 2 Yl 4 Formylbenzoate
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. wikipedia.orgmdpi.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. wikipedia.org
Electronic Structure and Reactivity: The electronic structure of (2R)-Octan-2-yl 4-formylbenzoate (B8722198) is key to its stability and reactivity. DFT calculations can be used to optimize the molecule's three-dimensional geometry and to compute the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For aromatic esters, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often centered on the carbonyl groups of the ester and aldehyde, which are electron-deficient.
Reactivity can be further explored using the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions prone to electrophilic or nucleophilic attack. mdpi.com In (2R)-Octan-2-yl 4-formylbenzoate, negative potential (red/yellow regions) would be expected around the oxygen atoms of the carbonyl groups, indicating sites for electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms, particularly the aldehydic proton.
Spectroscopic Property Prediction: Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structural verification. wikipedia.orgnih.gov DFT methods can accurately calculate vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectra. nih.govyoutube.com By comparing calculated spectra with experimental data, the proposed structure can be confirmed. For instance, the characteristic C=O stretching frequencies for the ester and aldehyde groups, and the C-H and C-C bending and stretching modes in the IR spectrum can be predicted. youtube.com Similarly, 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, aiding in the assignment of complex experimental spectra. nih.govyoutube.comnih.gov
Table 1: Predicted Electronic and Spectroscopic Properties of this compound using DFT (B3LYP/6-311G(d,p)) Note: These are hypothetical values based on typical calculations for similar molecules.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. mdpi.com |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |
| IR Freq. (Ester C=O) | ~1725 cm-1 | Characteristic vibrational frequency for the ester carbonyl stretch. youtube.com |
| IR Freq. (Aldehyde C=O) | ~1705 cm-1 | Characteristic vibrational frequency for the aldehyde carbonyl stretch. |
| 1H NMR (Aldehyde H) | ~10.1 ppm | Predicted chemical shift for the highly deshielded aldehyde proton. |
Molecular Dynamics Simulations to Model Conformational Behavior and Enzyme-Substrate Binding
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations model the movement of atoms over time, providing insights into the dynamic behavior of molecules and their interactions with the environment. mdpi.com
Enzyme-Substrate Binding: Esters like this compound are common substrates for enzymes such as lipases and esterases, which catalyze their hydrolysis. MD simulations are a powerful tool for studying the process of enzyme-substrate binding. acs.org A simulation can be set up with the ester and the enzyme in a box of solvent molecules to model how the substrate docks into the enzyme's active site. nih.gov These simulations can reveal:
The preferred orientation of the substrate in the binding pocket.
The key amino acid residues that form interactions (e.g., hydrogen bonds, hydrophobic interactions) with the substrate. nih.gov
The stability of the enzyme-substrate complex, which can be estimated by calculating the binding free energy.
Conformational changes in both the enzyme (e.g., movement of a "lid" region) and the substrate upon binding. mdpi.com
This information is invaluable for understanding the mechanism of catalysis and for designing new enzymes or inhibitors. researchgate.net
Table 2: Illustrative MD Simulation Data for the Binding of this compound with a Hypothetical Lipase (B570770) Note: These are hypothetical values for illustrative purposes.
| Parameter | Simulation Result | Interpretation |
|---|---|---|
| Binding Free Energy | -8.5 kcal/mol | Indicates a spontaneous and stable binding of the substrate to the enzyme. |
| Key Interacting Residues | Ser105, His224, Asp187 | The catalytic triad (B1167595) forms hydrogen bonds with the ester carbonyl group, preparing it for hydrolysis. researchgate.net |
| Other Key Interactions | Trp88, Leu145 | Hydrophobic residues in the active site interact with the octyl chain, contributing to binding affinity. |
| Avg. H-bond distance (Ser-O) | 2.1 Å | A short and stable hydrogen bond, crucial for the catalytic mechanism. |
| RMSD of Substrate | 1.5 Å | Low root-mean-square deviation indicates the substrate is held in a stable conformation within the active site. |
Transition State Analysis and Reaction Pathway Mapping for Key Synthetic Steps
Understanding the mechanism of a chemical reaction is crucial for optimizing its conditions and yield. Computational chemistry allows for the detailed investigation of reaction pathways, including the identification of high-energy transition states (TS) that represent the energy barrier to a reaction. numberanalytics.com
A primary synthetic route to this compound is the esterification of (2R)-octan-2-ol with a derivative of 4-formylbenzoic acid, such as 4-formylbenzoyl chloride. DFT calculations can be employed to map the entire reaction pathway for this process. colab.ws This involves:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants ((2R)-octan-2-ol and 4-formylbenzoyl chloride) and products.
Transition State Search: Locating the geometry of the transition state connecting reactants and products. This is a first-order saddle point on the potential energy surface. For an esterification reaction, the TS typically involves the partially formed bond between the alcohol oxygen and the carbonyl carbon, and the partially broken bond of the leaving group (e.g., chloride). colab.wsresearchgate.net
Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (Ea). A lower activation energy implies a faster reaction rate. researchgate.net
Reaction Pathway Mapping: By calculating the Intrinsic Reaction Coordinate (IRC), the minimum energy path from reactants, through the transition state, to the products can be traced, confirming that the identified TS correctly connects the desired species. numberanalytics.com
Such analyses can compare different potential mechanisms (e.g., acid-catalyzed vs. base-catalyzed) to determine the most favorable pathway. rsc.org
Table 3: Hypothetical Transition State Analysis for the Esterification of (2R)-Octan-2-ol and 4-Formylbenzoyl Chloride Note: These are plausible DFT-calculated values.
| Reaction Step | Calculated Activation Energy (ΔG‡) | Description |
|---|---|---|
| Nucleophilic Attack | 15 kcal/mol | The alcohol oxygen attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This is often the rate-determining step. colab.ws |
| Chloride Elimination | 5 kcal/mol | The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. |
| Proton Transfer | 2 kcal/mol | A base (e.g., pyridine, often used in such reactions) removes the proton from the oxonium ion to yield the final neutral ester. |
Prediction of Chiroptical Properties (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism)
Since this compound is a chiral molecule, it interacts differently with left- and right-circularly polarized light. This gives rise to chiroptical properties such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), which are powerful techniques for determining the absolute configuration of a molecule. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) has become a standard and reliable method for predicting ORD and ECD spectra from first principles. researchgate.netnih.govnih.gov The computational process involves:
Conformational Search: First, a thorough conformational analysis (often using molecular mechanics or MD) is performed to identify all significant low-energy conformers of the molecule. mdpi.com
TD-DFT Calculations: For each important conformer, TD-DFT calculations are performed to compute the electronic excitation energies and the corresponding rotatory strengths, which determine the sign and intensity of ECD bands. acs.org
Spectrum Simulation: The final ECD spectrum is simulated by summing the contributions from each conformer, weighted by their Boltzmann population at a given temperature. acs.org
The calculated ECD spectrum for the (2R) enantiomer can then be directly compared with the experimentally measured spectrum. A good match between the signs and positions of the Cotton effects in the calculated and experimental spectra provides unambiguous confirmation of the molecule's absolute configuration. nih.gov Similarly, ORD curves, which show the change in optical rotation with wavelength, can also be calculated and used for the same purpose. nih.govtrygvehelgaker.no
Table 4: Illustrative TD-DFT Predicted Chiroptical Data for this compound Note: These are hypothetical values based on calculations for similar chiral aromatic esters.
| Property | Predicted Value | Significance |
|---|---|---|
| ECD λmax 1 | 280 nm | Wavelength of maximum absorption for the first Cotton effect. |
| Rotatory Strength 1 | +15 x 10-40 cgs | A positive sign indicates a positive Cotton effect at this wavelength. |
| ECD λmax 2 | 245 nm | Wavelength of maximum absorption for the second Cotton effect. |
| Rotatory Strength 2 | -25 x 10-40 cgs | A negative sign indicates a negative Cotton effect. |
| ORD [α] at 589 nm (D-line) | +45 deg·mL·g-1·dm-1 | Predicted specific rotation at the sodium D-line, a standard experimental condition. acs.org |
| ORD [α] at 365 nm | +120 deg·mL·g-1·dm-1 | Predicted specific rotation at a different wavelength, showing the dispersion effect. |
Academic Applications of 2r Octan 2 Yl 4 Formylbenzoate in Complex Molecule Synthesis and Materials Science
Role as a Chiral Building Block in the Enantioselective Synthesis of Advanced Organic Scaffolds
Chiral building blocks are essential components in modern organic synthesis, enabling the efficient construction of enantiomerically pure molecules, which is crucial for pharmaceuticals, agrochemicals, and advanced materials. nih.gov (2R)-Octan-2-yl 4-formylbenzoate (B8722198) functions as an exemplary chiral building block, embedding a specific stereocenter that can be transferred and carried through multi-step synthetic sequences. Its utility stems from the ability to serve as both a source of chirality and a platform for subsequent, diverse chemical transformations.
Precursor for Stereodefined Secondary Alcohols and Derivatives
One of the primary applications of (2R)-Octan-2-yl 4-formylbenzoate is as a stable precursor to the chiral secondary alcohol, (R)-octan-2-ol. Chiral alcohols are highly valuable intermediates in the synthesis of chiral drugs and natural products. The ester linkage in this compound can be readily cleaved under various conditions to release the alcohol with its stereochemistry intact. This process allows for the strategic introduction of the (R)-octan-2-ol motif at a desired stage in a synthetic pathway.
Standard methods for the cleavage of the ester bond include saponification using an aqueous base (e.g., sodium hydroxide) or reduction with hydride reagents (e.g., lithium aluminum hydride). The choice of method depends on the compatibility of other functional groups within the molecule. For instance, saponification yields (R)-octan-2-ol and the sodium salt of 4-formylbenzoic acid, while reduction would convert the formyl group to a hydroxymethyl group, yielding (R)-octan-2-ol and (4-(hydroxymethyl)phenyl)methanol. The ability to deprotect the chiral alcohol makes this building block a powerful tool for installing a stereodefined hydroxyl group, a common feature in many biologically active compounds. nih.gov
| Method | Reagents | Products | Notes |
|---|---|---|---|
| Saponification (Hydrolysis) | NaOH(aq) or KOH(aq), followed by acidic workup | (R)-octan-2-ol and 4-formylbenzoic acid | Preserves the formyl group. |
| Reductive Cleavage | LiAlH₄, followed by aqueous workup | (R)-octan-2-ol and (4-(hydroxymethyl)phenyl)methanol | Reduces both the ester and the formyl group. |
| Transesterification | CH₃OH, Acid or Base catalyst | (R)-octan-2-ol and Methyl 4-formylbenzoate | Useful for recovering the benzoate (B1203000) moiety as an ester. organic-chemistry.org |
Versatile Reactivity of the Formyl Group for Further Synthetic Transformations (e.g., C-C bond formation)
The 4-formyl group (an aromatic aldehyde) on the benzoate moiety is a highly versatile functional group, serving as an electrophilic site for a multitude of carbon-carbon bond-forming reactions. alevelchemistry.co.uk This reactivity allows for the extension and elaboration of the molecular framework, transforming the simple building block into more complex and valuable scaffolds. The formyl group is a key functional group in organic synthesis and its transformations are fundamental to constructing molecular complexity. chinesechemsoc.orgresearchgate.net
Key synthetic transformations involving the formyl group include:
Wittig Reaction: Reaction with a phosphonium ylide converts the aldehyde into an alkene, providing a widely used method for C=C bond formation. alevelchemistry.co.uk
Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields a secondary alcohol, creating a new stereocenter and a new C-C single bond.
Aldol (B89426) Condensation: Reaction with an enolate (from a ketone or aldehyde) forms a β-hydroxy carbonyl compound, a foundational reaction for building larger carbon skeletons. vanderbilt.edu
Reductive Amination: Conversion of the aldehyde to an amine via an imine intermediate, which is then reduced. This reaction is crucial for introducing nitrogen-containing functional groups.
Henry Reaction (Nitroaldol Reaction): The reaction with a nitroalkane to form a β-nitro alcohol, which is a precursor to amino alcohols or α,β-unsaturated compounds.
| Reaction Name | Reagent Type | Functional Group Transformation | Resulting Structure |
|---|---|---|---|
| Wittig Reaction | Phosphonium ylide (R-PPh₃⁺) | Aldehyde to Alkene | Aryl-CH=CH-R |
| Grignard Addition | Organomagnesium halide (R-MgBr) | Aldehyde to Secondary Alcohol | Aryl-CH(OH)-R |
| Aldol Condensation | Enolate | Aldehyde to β-Hydroxy Ketone | Aryl-CH(OH)-CH₂-C(O)-R |
| Michael Addition | Enolate (to α,β-unsaturated aldehyde derived from an initial aldol reaction) | Nucleophilic addition to a C=C bond | Complex carbonyl compounds alevelchemistry.co.uk |
Exploration of the Octan-2-yl Moiety in the Development of Chiral Catalysts and Auxiliaries
In asymmetric synthesis, a chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The (2R)-octan-2-yl group within the target molecule can function as such an auxiliary. Once attached to a prochiral molecule, the steric and electronic properties of the chiral octyl group can block one face of the reactive center, forcing an incoming reagent to attack from the less hindered face, thereby inducing diastereoselectivity. wikipedia.org
The effectiveness of a chiral auxiliary depends on its ability to enforce a specific conformation on the substrate-auxiliary adduct. The (2R)-octan-2-yl group, with its secondary alkyl chain, provides a defined three-dimensional environment. This principle is similar to well-established auxiliaries derived from chiral alcohols like 8-phenylmenthol or trans-2-phenyl-1-cyclohexanol. wikipedia.org After the stereoselective reaction is complete, the auxiliary can be cleaved and potentially recovered, a key principle in efficient asymmetric synthesis. sigmaaldrich.com Furthermore, the (R)-octan-2-ol, once cleaved, could be used as a chiral ligand or a component of a ligand for asymmetric metal catalysis, broadening its utility in stereoselective transformations.
Intermediacy in the Synthesis of Pharmacologically Relevant Compounds and Natural Product Analogues (Focus on Synthetic Methodology Contribution)
The synthesis of natural products and pharmaceuticals often requires the precise installation of multiple stereocenters. mdpi.comresearchgate.net Chiral building blocks like this compound are instrumental in this process, providing a reliable method for introducing a key stereocenter early in a synthetic sequence. nih.gov The dual functionality of this compound allows for a divergent synthetic approach: the formyl group can be elaborated into a complex side chain characteristic of a target molecule, while the chiral ester preserves the stereochemical integrity of what will become a key hydroxyl group in the final product.
For example, in a hypothetical synthesis of a polyketide natural product fragment, the formyl group could undergo a series of stereoselective aldol or allylation reactions to build up a carbon chain with new stereocenters. The chirality of the (2R)-octan-2-yl group can influence the stereochemical outcome of these subsequent reactions through diastereoselective control. Finally, cleavage of the ester reveals the crucial C-2 hydroxyl group with the correct (R)-configuration, completing the synthesis of the chiral fragment. This methodological contribution is significant as it streamlines the synthesis of complex chiral molecules by embedding stereochemical information from the outset. enamine.net
Utility in the Preparation of Advanced Functional Materials and Polymeric Precursors (e.g., Metal-Organic Frameworks, Photopolymers)
The unique structural features of this compound also make it a promising precursor for advanced functional materials where chirality can impart unique properties.
Metal-Organic Frameworks (MOFs): Chiral MOFs are crystalline porous materials with applications in enantioselective separation, sensing, and asymmetric catalysis. acs.orgnih.gov These frameworks are constructed from metal nodes and organic linkers. This compound can be envisioned as a precursor to a chiral linker. After hydrolysis of the ester to 4-formylbenzoic acid, the carboxylate group can coordinate with metal ions. The chirality is retained in the octan-2-yl portion, which would decorate the pores of the resulting MOF. Alternatively, the formyl group could be oxidized to a second carboxylic acid, creating a chiral dicarboxylate linker. The presence of the chiral alkyl group would create a chiral microenvironment within the MOF pores, which is essential for enantioselective applications. researchgate.netrsc.org
| Material Type | Role of this compound | Key Structural Features Utilized | Potential Application |
|---|---|---|---|
| Chiral Metal-Organic Frameworks (MOFs) | Precursor to a chiral organic linker | Carboxylate (after hydrolysis), Chiral (2R)-octan-2-yl group | Enantioselective separation, Asymmetric catalysis acs.org |
| Chiral Polymers | Monomer precursor | Formyl group (for polymerization), Chiral (2R)-octan-2-yl group (to induce helicity) | Chiroptical devices, Chiral stationary phases for chromatography nii.ac.jp |
| Photopolymers | Photo-reactive monomer | Aromatic ring, Formyl group | Photo-crosslinkable films, Advanced lithography |
Future Directions and Emerging Research Avenues for 2r Octan 2 Yl 4 Formylbenzoate
Development of Chemoenzymatic Cascade Reactions for Enhanced Synthetic Efficiency
Chemoenzymatic cascade reactions, which combine chemical and biological catalysts in a single pot, offer a powerful strategy for improving synthetic efficiency by minimizing intermediate workup steps, reducing waste, and often operating under milder conditions. mdpi.comresearchgate.net For the synthesis of (2R)-Octan-2-yl 4-formylbenzoate (B8722198), a hypothetical chemoenzymatic cascade could be envisioned.
Integration with Continuous Flow Chemistry and Microreactor Technology for Scalable Synthesis
Continuous flow chemistry and microreactor technology present a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and improved scalability. scielo.brrsc.orgnih.gov The synthesis of (2R)-Octan-2-yl 4-formylbenzoate via a Fischer-Speier esterification is an ideal candidate for this technology.
In a potential flow setup, streams of (R)-octan-2-ol and 4-formylbenzoic acid, along with an acid catalyst, would be pumped and mixed, then passed through a heated reactor coil. The small channel dimensions of microreactors ensure rapid heat and mass transfer, which can significantly shorten reaction times and improve yields compared to batch reactors. mdpi.comresearchgate.net Furthermore, the water byproduct of the esterification could be removed in-line using a membrane separator to drive the equilibrium towards the product, a technique readily integrated into flow systems. wikipedia.org This technology not only allows for safer handling of reagents and exothermic reactions but also facilitates seamless scaling from laboratory discovery to industrial production by simply extending the operation time or running multiple reactors in parallel. Current time information in Larimer County, US.rsc.org
Table 1: Comparison of Hypothetical Batch vs. Continuous Flow Synthesis of this compound
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to days researchgate.net | Minutes to hours scielo.br |
| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-to-volume ratio mdpi.com |
| Mass Transfer | Dependant on stirring efficiency | Enhanced, efficient mixing scielo.br |
| Safety | Risk of thermal runaway, large volume of reagents | Minimized hold-up, improved thermal control mdpi.com |
| Scalability | Difficult, requires process redesign | Straightforward, "scaling-out" or longer runs Current time information in Larimer County, US. |
| Process Control | Manual or basic | Precise, automated control of parameters mdpi.com |
Exploration of Novel Catalytic Systems and Methodologies for Asymmetric Transformations
The core chirality of this compound resides in the octan-2-ol moiety. Advances in asymmetric catalysis are critical for accessing this precursor with high enantiopurity. Future research could focus on novel catalytic systems for the asymmetric reduction of 2-octanone (B155638) to (R)-octan-2-ol. Chiral Brønsted acids and bifunctional organocatalysts have shown immense promise in a wide range of asymmetric transformations. frontiersin.orgyoutube.com
Alternatively, research could target the direct asymmetric synthesis of the ester itself. A convergent approach using a nickel-catalyzed three-component coupling of an alkyl halide, an olefin, and a hydrosilane could potentially construct the chiral ester directly. nih.gov Another frontier is the development of bifunctional catalysts that combine a Lewis acid site to activate the carboxylic acid and a Brønsted base site to interact with the alcohol, promoting the reaction with high stereocontrol within a single catalytic complex. nih.gov The exploration of such novel catalytic strategies could lead to more direct and efficient routes to this compound and its analogues. researchgate.net
Application of Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring
Process Analytical Technology (PAT) is crucial for optimizing chemical reactions, ensuring consistency, and understanding reaction kinetics. For the synthesis of this compound, advanced in-situ spectroscopic techniques could provide real-time insights.
In-line mid-infrared (MIR) spectrometry, using an Attenuated Total Reflectance (ATR) probe inserted directly into the reactor, could continuously monitor the reaction progress. nih.gov The disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch would provide a direct measure of the reaction rate and conversion. mdpi.comnih.gov This data allows for precise determination of the reaction endpoint, preventing the formation of impurities from side reactions or over-exposure to harsh conditions. This technique is applicable to both batch and continuous flow systems and eliminates the need for manual sampling and offline analysis, leading to more efficient process development and control. mdpi.com
Leveraging Machine Learning and Artificial Intelligence for Retrosynthetic Analysis and Reaction Design in Chiral Synthesis
Furthermore, ML models can be trained to predict the outcomes of chemical reactions with remarkable accuracy. nih.govarxiv.org For instance, a model could predict the enantioselectivity of a specific catalytic system for the synthesis of (R)-octan-2-ol, based on features of the substrate, catalyst, and solvent. nih.gov This predictive power can drastically reduce the experimental effort required for reaction optimization. By inputting various parameters, researchers could screen hundreds of potential conditions virtually before committing to laboratory experiments, accelerating the discovery of optimal synthetic pathways for this compound.
Table 2: Hypothetical Machine Learning Model for Optimizing the Synthesis of (R)-Octan-2-ol
| Input Features | Predicted Output |
| Catalyst: Chiral Phosphoric Acid A | Enantiomeric Excess (ee): 92% |
| Solvent: Toluene | Yield: 85% |
| Temperature: 25°C | |
| Catalyst: Bifunctional Squaramide B | Enantiomeric Excess (ee): 88% |
| Solvent: Dichloromethane | Yield: 91% |
| Temperature: 0°C | |
| Catalyst: Lipase (B570770) C (Enzymatic) | Enantiomeric Excess (ee): >99% |
| Solvent: Hexane | Yield: 48% |
| Temperature: 45°C |
Q & A
Q. How can (2R)-Octan-2-yl 4-formylbenzoate be synthesized with high enantiomeric purity?
- Methodological Answer : Enantioselective esterification is recommended. React 4-formylbenzoyl chloride with (R)-2-octanol under controlled conditions (e.g., using a chiral catalyst like lipase B from Candida antarctica). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm enantiopurity using chiral GC, comparing retention times with (R)- and (S)-standards (e.g., (R)-octan-2-yl acetate elutes at 17.2 min, (S)-isomer at 13.9 min under specific GC conditions) . For analogous syntheses, Na₂S₂O₅ in DMF has been used to facilitate condensation reactions .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : Analyze - and -NMR for functional group assignments (e.g., formyl proton at ~10 ppm, ester carbonyl at ~165-170 ppm).
- X-ray crystallography : Resolve absolute configuration using single-crystal data (e.g., bond angles and torsional parameters similar to 2-oxoethyl benzoate derivatives) .
- Chiral GC/HPLC : Determine enantiomeric excess by derivatizing with a chiral agent (e.g., (R)-Mosher’s acid chloride) and comparing with racemic standards .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺ expected at m/z 277.1 for C₁₆H₂₀O₃) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Store in sealed containers under inert atmosphere (N₂/Ar) to prevent hydrolysis .
- In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical assistance .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Methodological Answer : Cross-validate using complementary techniques:
- Re-examine sample purity (HPLC, TLC).
- Perform DFT calculations (e.g., Gaussian09) to model NMR/IR spectra and compare with experimental data .
- Investigate polymorphic forms via differential scanning calorimetry (DSC) or variable-temperature XRD .
Q. How to design experiments for evaluating its role in photodynamic therapy (PDT)?
- Methodological Answer :
- In vitro assays : Measure singlet oxygen () quantum yield using 9,10-dimethylanthracene (DMA) as a trap. Compare with reference photosensitizers (e.g., zinc tetraphenylporphyrin) .
- Cellular uptake studies : Use fluorescence microscopy with labeled compounds.
- Antimicrobial activity : Test against Gram-positive/negative bacteria under LED irradiation (e.g., 420 nm) .
Q. What computational strategies model its interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities to esterases or cytochrome P450. Validate with experimental IC₅₀ values from enzyme inhibition assays.
- MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
Q. How to investigate hydrolytic stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated degradation studies : Incubate at pH 2–12 (37–60°C) and monitor via HPLC.
- Kinetic analysis : Fit degradation data to first-order models. Identify products (e.g., 4-formylbenzoic acid, (R)-2-octanol) via LC-MS .
Data Contradiction and Validation
Q. How to address discrepancies in enantiomeric excess measurements between GC and polarimetry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
